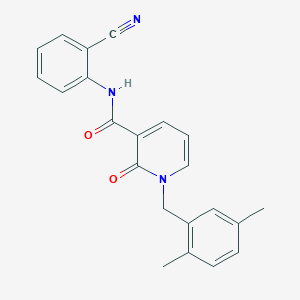

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine (dihydropyridinone) core. The carboxamide group at position 3 is substituted with a 2-cyanophenyl moiety, while the dihydropyridine ring is functionalized at position 1 with a 2,5-dimethylbenzyl group. The 2-cyanophenyl group introduces electron-withdrawing character, which may enhance binding affinity to enzymatic targets, while the lipophilic 2,5-dimethylbenzyl substituent could improve membrane permeability.

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-15-9-10-16(2)18(12-15)14-25-11-5-7-19(22(25)27)21(26)24-20-8-4-3-6-17(20)13-23/h3-12H,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQTOJXOMYWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core, followed by the introduction of the cyanophenyl and dimethylbenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Medicine: It has potential therapeutic applications, possibly as an inhibitor or modulator of specific biological pathways.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties and activities:

Table 1: Structural and Functional Comparison of Selected Compounds

Core Structure and Electronic Properties

- Target Compound vs. Uracil Derivatives (AzBBU/AmBBU): While the target compound and AzBBU/AmBBU share NNRTI-like activity, the dihydropyridinone core of the former differs from the uracil ring in the latter.

- Target Compound vs. Compound 6d: Both possess the dihydropyridinone core, but the nitro substituents in 6d create a stronger electron-deficient aromatic system, which may alter reactivity or target selectivity compared to the target’s cyanophenyl group .

Resistance Profiles

- The target compound and AzBBU/AmBBU exhibit cross-resistance to the Y181C mutation in HIV-1 reverse transcriptase, suggesting overlapping binding modes. However, unlike AzBBU/AmBBU, the target compound’s resistance profile against other mutations (e.g., K103N, Y188C) remains uncharacterized .

Physicochemical and Crystallographic Properties

- Target Compound vs. N-(3-Bromo-2-methylphenyl) Analog (): The bromo-methylphenyl analog adopts a near-planar conformation (dihedral angle: 8.38°) due to extended π-conjugation, a feature likely shared by the target compound.

Biological Activity

N-(2-cyanophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including multi-component reactions that yield high purity and yield. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, similar compounds have shown inhibitory effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. The mechanism often involves the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair.

These findings suggest that this compound may possess similar anticancer properties.

The proposed mechanism of action for this compound involves:

- Inhibition of Topoisomerase II : This enzyme is critical in managing DNA tangles during replication. Inhibition leads to apoptosis in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger cell death pathways in cancer cells while sparing normal cells.

- Cell Cycle Arrest : Studies indicate that this compound may induce G1 phase arrest in the cell cycle, leading to reduced proliferation of cancer cells.

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that a related dihydropyridine derivative significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 4.5 μM. The study highlighted the compound's ability to induce apoptosis through ROS generation and topoisomerase inhibition .

- Colon Cancer Study : Another investigation into HT-29 colon cancer cells revealed that treatment with a similar compound led to a significant decrease in cell viability and increased apoptotic markers after 48 hours of exposure .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with known anticancer agents was conducted:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Etoposide | 10.0 | Topoisomerase II inhibitor |

| Doxorubicin | 5.0 | DNA intercalator |

| N-(2-cyanophenyl)... | 4.5 | Topoisomerase II inhibitor + ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.